molecular formula C9H6F3N3O B2476182 2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 874813-04-4

2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2476182
CAS No.: 874813-04-4
M. Wt: 229.162
InChI Key: RXLMDQOAFYXKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound with the molecular formula C9H6F3N3O and a molecular weight of 229.16 g/mol . This compound is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

The synthesis of 2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the azido group. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone involves the reactivity of the azido group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in bioconjugation reactions, the azido group can react with alkyne-functionalized molecules through a click chemistry reaction, forming stable triazole linkages.

Comparison with Similar Compounds

2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone can be compared with other azido compounds, such as:

    2-Azido-1-phenylethanone: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.

    2-Azido-1-[4-(methyl)phenyl]ethanone: Contains a methyl group instead of a trifluoromethyl group, which affects its chemical properties and reactivity.

The presence of the trifluoromethyl group in this compound enhances its reactivity and makes it unique compared to other similar compounds .

Properties

IUPAC Name

2-azido-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-1-6(2-4-7)8(16)5-14-15-13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLMDQOAFYXKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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